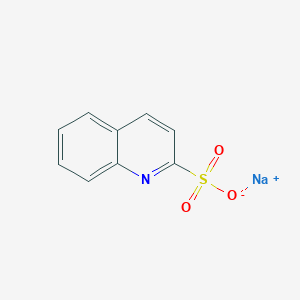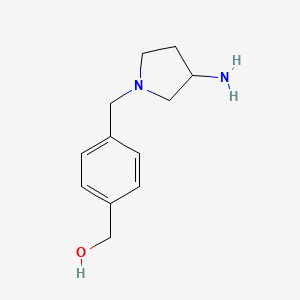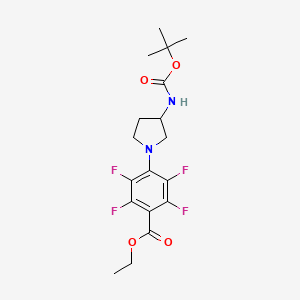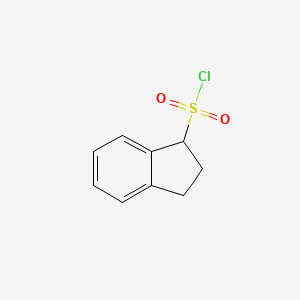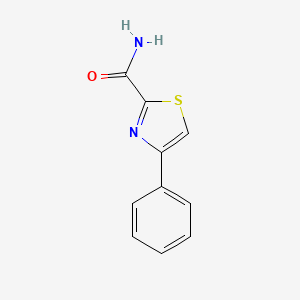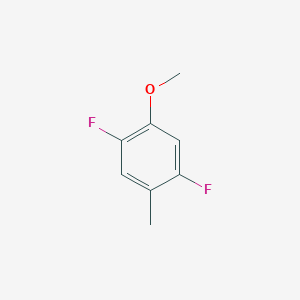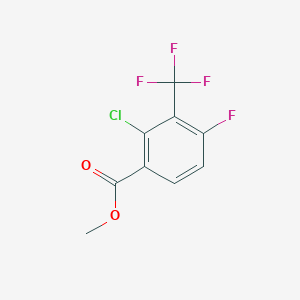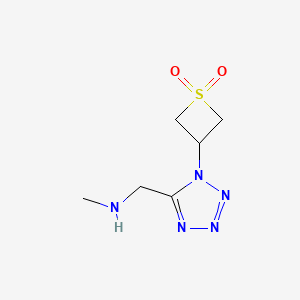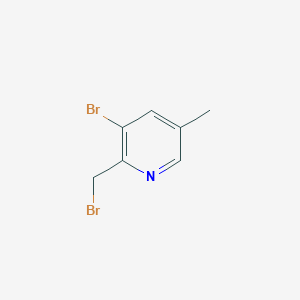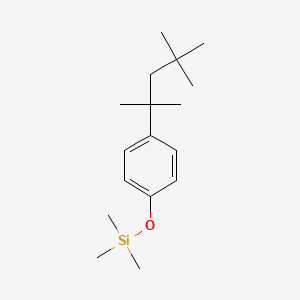
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether is an organic compound with the molecular formula C17H30OSi. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether typically involves the reaction of 4-(1,1,3,3-Tetramethylbutyl)phenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include quinones, phenols, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether is used in a wide range of scientific research applications:
Chemistry: It is used as a protecting group for phenols in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1,3,3-Tetramethylbutyl)phenol: The parent compound without the trimethylsilyl group.
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether: A related compound with two phenyl groups connected by an ether linkage.
4-tert-Octylphenol: Another derivative of phenol with a similar structure.
Uniqueness
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, where the stability and reactivity of the trimethylsilyl group are advantageous.
Propriétés
Formule moléculaire |
C17H30OSi |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
trimethyl-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]silane |
InChI |
InChI=1S/C17H30OSi/c1-16(2,3)13-17(4,5)14-9-11-15(12-10-14)18-19(6,7)8/h9-12H,13H2,1-8H3 |
Clé InChI |
LGVXTVHRVKVONW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


